2-[4-[[1-(1-Methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol
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Overview
Description
2-[4-[[1-(1-Methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol is a complex organic compound that features an imidazole ring, a phenyl group, and a propanol moiety
Preparation Methods
The synthesis of 2-[4-[[1-(1-Methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal and ammonia to form imidazole, which is then functionalized with various substituents . The phenyl group is introduced through a Friedel-Crafts alkylation reaction, and the propanol moiety is added via a nucleophilic substitution reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-[4-[[1-(1-Methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-[4-[[1-(1-Methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[[1-(1-Methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes . Additionally, the compound can interact with cellular membranes, altering their properties and influencing cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives, such as:
2-Methylimidazole: Known for its use in pharmaceuticals and as a curing agent for epoxy resins.
4-Methylimidazole: Used in the production of dyes and pigments.
1-Methylimidazole: Utilized as a catalyst and in the synthesis of ionic liquids.
Compared to these compounds, 2-[4-[[1-(1-Methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol is unique due to its combination of an imidazole ring with a phenyl group and a propanol moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-[[1-(1-methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12(15-17-9-10-19(15)4)18-11-13-5-7-14(8-6-13)16(2,3)20/h5-10,12,18,20H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLXSZIQYHDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)NCC2=CC=C(C=C2)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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